N-[(OXOLAN-2-YL)METHYL]-N'-(4-PHENYLBUTYL)ETHANEDIAMIDE
Overview
Description
N-[(OXOLAN-2-YL)METHYL]-N’-(4-PHENYLBUTYL)ETHANEDIAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxolane ring, a phenylbutyl group, and an ethanediamide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
N-[(OXOLAN-2-YL)METHYL]-N’-(4-PHENYLBUTYL)ETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OXOLAN-2-YL)METHYL]-N’-(4-PHENYLBUTYL)ETHANEDIAMIDE typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Phenylbutyl Group: The phenylbutyl group is introduced via a nucleophilic substitution reaction, where a phenylbutyl halide reacts with an amine derivative.
Formation of the Ethanediamide Backbone: The final step involves the coupling of the oxolane and phenylbutyl intermediates with an ethanediamide moiety, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of N-[(OXOLAN-2-YL)METHYL]-N’-(4-PHENYLBUTYL)ETHANEDIAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(OXOLAN-2-YL)METHYL]-N’-(4-PHENYLBUTYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phenylbutyl halides, amine derivatives
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Reduced derivatives with simplified structures
Substitution: Substituted products with new functional groups
Mechanism of Action
The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-N’-(4-PHENYLBUTYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(OXOLAN-2-YL)METHYL]-N’-(2-PHENOXYETHYL)ETHANEDIAMIDE
- N’-(2-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE
- N-METHYL-1-(OXOLAN-2-YL)METHANAMINE
Uniqueness
N-[(OXOLAN-2-YL)METHYL]-N’-(4-PHENYLBUTYL)ETHANEDIAMIDE is unique due to its specific combination of an oxolane ring, phenylbutyl group, and ethanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N-(4-phenylbutyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(17(21)19-13-15-10-6-12-22-15)18-11-5-4-9-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKHISOCIMPQOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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